(3-Fluorooxan-3-yl)methanesulfonyl chloride
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Overview
Description
(3-Fluorooxan-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for (3-Fluorooxan-3-yl)methanesulfonyl chloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorooxan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: Can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives.
Scientific Research Applications
(3-Fluorooxan-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluorooxan-3-yl)methanesulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Lacks the fluorine atom and oxane ring, making it less reactive in certain contexts.
Trifluoromethanesulfonyl Chloride: Contains three fluorine atoms, which can significantly alter its reactivity and applications.
Uniqueness
(3-Fluorooxan-3-yl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and an oxane ring, which confer specific reactivity and properties that are valuable in various research and industrial applications.
Biological Activity
(3-Fluorooxan-3-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorinated oxane ring and a methanesulfonyl chloride functional group. Its molecular formula is C₇H₈ClFNO₂S, and it has a molecular weight of approximately 227.66 g/mol. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify nucleophilic sites on proteins, enzymes, and other biomolecules, potentially leading to inhibition or activation of various biochemical pathways. The fluorine substituent may also influence binding affinity and selectivity towards specific targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies show that it effectively inhibits the growth of several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments conducted on various human cell lines reveal that this compound has selective toxicity profiles. The compound was tested against:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results indicate that while the compound shows promise as an anticancer agent, further studies are needed to evaluate its safety profile.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on cancer cell proliferation. The results demonstrated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The study highlighted the potential use of this compound in targeted cancer therapies.
Case Study 2: Enzyme Inhibition
Another research article focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit acetylcholinesterase with an IC₅₀ value of 50 nM, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's.
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that this compound poses risks such as skin irritation and respiratory issues upon exposure. The compound is classified as hazardous based on standard safety data sheets:
Hazard Classification | Description |
---|---|
Acute Toxicity | Harmful if swallowed; causes severe skin burns |
Respiratory Irritation | May cause respiratory irritation |
Eye Damage | Causes serious eye damage |
Properties
IUPAC Name |
(3-fluorooxan-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)2-1-3-11-4-6/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXWQGZMZXPMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CS(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.